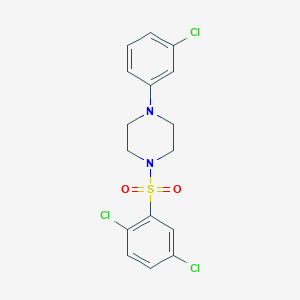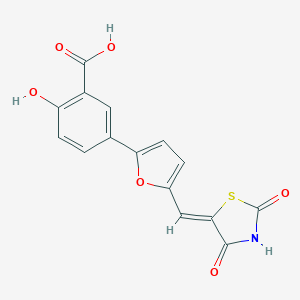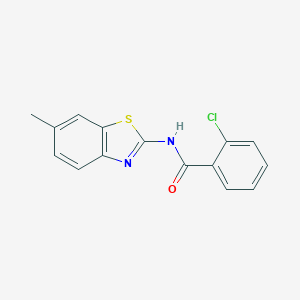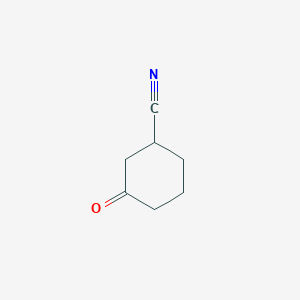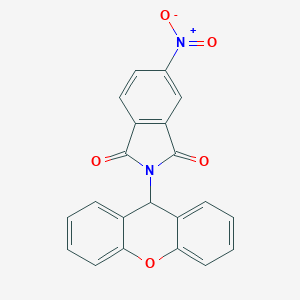
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of NXL-104 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the inhibition of bacterial beta-lactamase enzymes. This enzyme is responsible for breaking down beta-lactam antibiotics, which renders them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, this compound enhances the effectiveness of beta-lactam antibiotics against bacterial infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to be well-tolerated in animal studies and does not exhibit any significant toxicity at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione is its ability to enhance the effectiveness of beta-lactam antibiotics against bacterial infections. This makes it a potentially valuable tool in the development of new antibiotics and in the treatment of antibiotic-resistant infections. However, one limitation of this compound is its relatively low potency compared to other beta-lactamase inhibitors.
Future Directions
There are several future directions for research on 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new derivatives of this compound with enhanced potency and selectivity.
3. Investigation of the potential use of this compound in combination with other antibiotics to enhance their effectiveness against bacterial infections.
4. Evaluation of the safety and efficacy of this compound in clinical trials.
5. Investigation of the potential use of this compound in the treatment of other types of infections, such as viral or fungal infections.
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. Its mechanism of action involves the inhibition of beta-lactamase enzymes, which enhances the effectiveness of beta-lactam antibiotics against bacterial infections. While this compound has several advantages for laboratory experiments, further research is needed to optimize its synthesis method, develop new derivatives with enhanced potency, and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione involves the reaction of 5-nitroisophthalic acid with 9H-xanthene-9-one in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to the final product.
Scientific Research Applications
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a range of gram-negative and gram-positive bacteria, including those that are resistant to existing antibiotics.
properties
CAS RN |
6319-62-6 |
|---|---|
Molecular Formula |
C21H12N2O5 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O5/c24-20-13-10-9-12(23(26)27)11-16(13)21(25)22(20)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H |
InChI Key |
MFXUZVAFKDKHAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Other CAS RN |
6319-62-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

